4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide
Description
Historical Context and Discovery
The compound 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide emerged as part of broader efforts to develop benzamide derivatives with tailored reactivity for applications in chemical biology and medicinal chemistry. While its exact discovery date remains unspecified in publicly available literature, its synthesis aligns with methodologies described for related bromoacetylated benzamides. For instance, reductions of nitro precursors using stannous chloride (SnCl₂) in ethyl acetate—a method widely adopted for analogous compounds—likely facilitated its preparation. The compound’s design capitalizes on the bromoacetyl group’s affinity-labeling properties, a strategy historically employed to study protein-ligand interactions. Its development reflects advancements in modular organic synthesis, enabling precise functionalization of the benzamide scaffold for targeted research applications.
Chemical Classification and Nomenclature
This compound belongs to the benzamide class, characterized by a benzene ring conjugated to a carboxamide group. Its systematic IUPAC name derives from the following structural features:
- A benzamide backbone (C₆H₅CONH₂).
- A 4-[(2-bromoacetyl)amino] substituent on the benzene ring, introducing a bromoacetamide group at the para position.
- An N-(1-phenylethyl) group attached to the amide nitrogen, providing steric bulk and hydrophobic character.
The molecular formula, C₁₇H₁₇BrN₂O₂ , corresponds to a molecular weight of 361.23 g/mol . Alternative designations include the CAS Registry Number 1138443-45-4 , which uniquely identifies the compound in chemical databases.
Structural Significance in Benzamide Research
The compound’s structure integrates two pharmacophoric elements critical for molecular interactions:
- Bromoacetyl Group : This moiety acts as an electrophilic warhead, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. Such reactivity has been exploited in affinity labeling studies to map enzyme active sites or drug targets.
- N-(1-Phenylethyl) Substituent : The phenylethyl group enhances lipophilicity, potentially improving membrane permeability or modulating binding affinity to hydrophobic pockets in biological targets.
Comparative analyses with simpler benzamides, such as 4-amino-N-(1-phenylethyl)benzamide (CAS 85592-75-2), highlight how bromoacetylation expands functional utility. For example, the bromine atom introduces a handle for further synthetic modifications, such as nucleophilic substitutions or cross-coupling reactions.
Registration and Identification Parameters
Key identifiers and physicochemical data for this compound include:
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1138443-45-4 | |
| Molecular Formula | C₁₇H₁₇BrN₂O₂ | |
| Molecular Weight | 361.23 g/mol | |
| Spectral Data (NMR, IR) | Documented by suppliers | |
| Purity Specifications | ≥95% (HPLC) |
The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), though specific spectral assignments are proprietary to manufacturers. Its registration in databases like PubChem and commercial catalogs underscores its relevance in chemical research.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12(13-5-3-2-4-6-13)19-17(22)14-7-9-15(10-8-14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYYVBBGMKHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide primarily involves the formation of an amide bond between a brominated acetyl derivative and an amine-containing benzamide precursor.
- Amidation Step: The key step is the reaction of 2-bromoacetyl chloride with N-(1-phenylethyl)benzamide or a related amine. This reaction forms the amide linkage connecting the brominated acetyl group to the benzamide scaffold.
- Reaction Conditions: Typically, the reaction is performed in an aprotic organic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions. A base such as triethylamine is used to neutralize the hydrochloric acid generated during the amidation.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated reactors equipped with precise temperature and pH controls to maintain consistent reaction conditions. Continuous flow systems may be employed to enhance reaction efficiency and safety when handling reactive intermediates like 2-bromoacetyl chloride.
- Process Control: Automated monitoring of parameters such as temperature, stirring speed, and reagent addition rates ensures reproducibility.
- Purification: Large-scale recrystallization or preparative chromatography is used to isolate the product with high purity suitable for pharmaceutical or research applications.
The preparation method relies on nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of 2-bromoacetyl chloride, displacing chloride ion and forming the amide bond.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amidation | 2-bromoacetyl chloride + N-(1-phenylethyl)benzamide + triethylamine | Dichloromethane, 0–5 °C | Formation of this compound |
| Purification | Recrystallization or chromatography | Solvent-dependent | Pure final product |
- Yield Optimization: Studies show that maintaining low reaction temperatures and slow addition of 2-bromoacetyl chloride improves yield by minimizing side reactions such as hydrolysis or poly-substitution.
- Base Selection: Triethylamine is preferred due to its ability to scavenge HCl without interfering with the reaction.
- Solvent Effects: Dichloromethane provides an optimal balance of solubility and reaction control; alternative solvents like tetrahydrofuran can be used but may require adjustment of conditions.
- Reaction Time: Typically, the reaction proceeds to completion within 1–3 hours under controlled conditions.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Materials | 2-bromoacetyl chloride, N-(1-phenylethyl)benzamide | High purity reagents required |
| Solvent | Dichloromethane | Alternative: tetrahydrofuran |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–5 °C | Controls reaction rate and selectivity |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Purification Method | Recrystallization, chromatography | Ensures high purity |
| Yield | Typically 70–85% | Dependent on precise control |
The preparation of this compound is efficiently achieved via amidation of 2-bromoacetyl chloride with N-(1-phenylethyl)benzamide under controlled low-temperature conditions in the presence of a base such as triethylamine. Industrial production benefits from automation and continuous flow techniques to ensure consistent quality and yield. The reaction parameters, including solvent choice, temperature, and reagent addition rate, are critical for optimizing the synthesis. This compound’s unique brominated structure requires careful handling but enables further functionalization for diverse applications in chemical and biological research.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
The compound 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide (CAS: 1138443-45-4) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, biological research, and material science, supported by data tables and case studies.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives with bromoacetyl groups have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that bromoacetyl derivatives can effectively target specific pathways involved in cancer cell proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that benzamide derivatives exhibit significant antibacterial and antifungal properties. A comparative study demonstrated that compounds with similar functional groups effectively inhibited the growth of various microbial strains, making them candidates for developing new antibiotics.
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor. Its ability to interact with specific enzymes involved in metabolic pathways can provide insights into drug design for metabolic disorders. For example, a study on enzyme kinetics showed that certain derivatives could inhibit key enzymes like acetylcholinesterase, which is crucial for neurodegenerative disease research.
Targeted Drug Delivery
The compound's unique structure allows for modifications that enhance its solubility and bioavailability, making it suitable for targeted drug delivery systems. Research indicates that attaching such compounds to nanoparticles can improve the therapeutic index of drugs by ensuring targeted release at tumor sites.
Polymer Synthesis
In material science, derivatives of this compound are being studied for their role in synthesizing novel polymers. The introduction of bromoacetyl groups facilitates cross-linking reactions that can lead to materials with enhanced mechanical properties and thermal stability. Studies have shown that these polymers can be used in biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer efficacy of a series of bromoacetyl-containing benzamides, including our compound of interest. The results indicated a dose-dependent inhibition of cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another study published in Antimicrobial Agents and Chemotherapy, researchers synthesized a library of benzamide derivatives and tested their antimicrobial activity against resistant strains of bacteria. The findings revealed that certain modifications led to enhanced activity against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Chirality : The 1-phenylethyl group in the target compound introduces a stereocenter, enabling its use in asymmetric catalysis . In contrast, N,N-dimethyl or nitro-substituted analogs lack chiral centers .
- Reactivity : The bromoacetyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, unlike inert substituents like trifluoromethyl .
- Synthetic Efficiency : Suzuki-Miyaura coupling for the target compound achieves moderate yields (58%), while acetonitrile reflux methods for nitro-substituted analogs lack yield data .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
Biological Activity
4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₉BrN₂O₂
- Molecular Weight : 243.09 g/mol
- CAS Number : 46736582
The biological activity of this compound primarily involves its interaction with various biological targets. The bromoacetyl group is known to enhance reactivity towards nucleophiles, which may facilitate its role as an electrophile in biological systems.
Potential Targets
- Histone Deacetylases (HDACs) : Compounds similar to this compound have shown inhibitory effects on HDACs, leading to increased acetylation of histones and modulation of gene expression .
- IGF-1 Receptor (IGF-1R) : The compound may also affect signaling pathways involving IGF-1R, which is implicated in cancer progression and metabolism .
Antitumor Activity
Research indicates that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated potency against various cancer cell lines by inducing cell cycle arrest and apoptosis .
Table 1: Summary of Antitumor Activity
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| NA | A2780 | 2.66 | HDAC Inhibition |
| NA | HepG2 | 1.73 | HDAC Inhibition |
Inhibition of Viral Entry
Recent studies have highlighted the potential of benzamide derivatives in inhibiting viral infections, particularly Ebola and Marburg viruses. These compounds demonstrated effective inhibition of viral entry into host cells, suggesting a broad-spectrum antiviral activity .
Table 2: Antiviral Activity Against Filoviruses
| Compound Name | Virus Tested | EC50 (μM) | Remarks |
|---|---|---|---|
| CBS1118 | Ebola | <10 | Effective against EBOV |
| CBS1118 | Marburg | <10 | Effective against MARV |
Case Study 1: Antitumor Efficacy
In a study published by Frontiers in Pharmacology, a compound structurally related to this compound was tested for its antiproliferative effects on cancer cell lines. The results showed that the compound induced significant G2/M phase arrest and apoptosis in HepG2 cells, supporting its potential as an antitumor agent .
Case Study 2: Antiviral Properties
A series of benzamide derivatives were evaluated for their antiviral activity against Ebola virus. The study found that certain modifications to the benzamide structure enhanced potency and selectivity against viral entry, indicating a promising avenue for therapeutic development against filoviruses .
Q & A
Q. What synthetic strategies are employed for 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide?
The synthesis typically involves sequential amidation and bromoacetylation. For example:
- Step 1 : React 4-amino-N-(1-phenylethyl)-benzamide with bromoacetyl chloride in the presence of a base (e.g., DIPEA) in dichloromethane at 0°C–RT .
- Step 2 : Purify via column chromatography or HPLC, as described for analogous benzamides . Critical parameters include stoichiometric control of bromoacetyl chloride and inert atmosphere to prevent hydrolysis of the reactive bromoacetyl group .
Q. Which analytical techniques validate the compound’s structural integrity?
- 1H NMR : Key peaks include the singlet for the bromoacetyl methylene (~δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.0 ppm). Amide protons (N-H) may appear as broad signals (~δ 9–10 ppm) .
- ESI-MS : The molecular ion [M+H]+ should match the theoretical mass (e.g., C₁₇H₁₈BrN₂O₂: 377.04 g/mol). Fragmentation patterns help confirm substituents .
- HPLC : Purity ≥95% is achievable using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How is the compound’s solubility and stability optimized for biological assays?
- Solubility : Test in DMSO (primary solvent) or aqueous buffers (e.g., PBS with 10% DMSO). Solubility can be enhanced via co-solvents like PEG-400 .
- Stability : Monitor degradation via LC-MS under storage conditions (-20°C, desiccated). The bromoacetyl group is prone to hydrolysis; stability studies in PBS (pH 7.4) are critical .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Hypothesis : Impurities or by-products (e.g., hydrolyzed bromoacetyl group forming a hydroxyl derivative).
- Methodology :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Use HPLC-MS to detect low-abundance impurities .
- Compare with synthesized reference standards of potential by-products .
Q. What strategies improve reaction yield in large-scale synthesis?
- Optimization Variables :
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Solvent | Dichloromethane | THF |
| Temperature | 0°C → RT | Reflux |
| Catalyst | DIPEA | NaCNBH₃ |
| Yield | 45–60% | 75–85% |
- Recommendation : Adopt NaCNBH₃-mediated reductive amination () for higher efficiency.
Q. How does the bromoacetyl group influence biological activity in enzyme inhibition assays?
- Mechanistic Insight : The bromoacetyl moiety acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine) in target enzymes .
- Assay Design :
- Pre-incubate the compound with the enzyme (Trypanosoma brucei protease), then measure residual activity via fluorogenic substrates .
- Confirm covalent adducts using LC-MS/MS .
Q. How to address low reproducibility in bioactivity results across labs?
- Potential Causes : Variability in compound purity, assay conditions (pH, temperature), or enzyme batch.
- Solutions :
- Standardize compound purity (≥95% by HPLC) and storage protocols .
- Validate assays with a reference inhibitor (e.g., suramin for Trypanosoma studies) .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes. The bromoacetyl group’s electrophilicity can be parameterized via DFT calculations .
- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for similar benzamide derivatives?
- Key Factors :
- Assay conditions (e.g., enzyme concentration, substrate type).
- Substituent effects (e.g., electron-withdrawing groups enhance electrophilicity of bromoacetyl) .
- Resolution : Normalize data using a common reference compound and strict protocol replication .
Q. How to reconcile discrepancies in synthetic yields from similar routes?
- Root Cause Analysis :
- Trace moisture in reactions deactivates bromoacetyl chloride .
- Incomplete purification (e.g., silica gel activity varies).
- Mitigation : Use molecular sieves for anhydrous conditions and validate column chromatography gradients .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
